

Spectroscopic Profile of 2-(2-chloroethoxy)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-chloroethoxy)acetic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(2-chloroethoxy)acetic acid**, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-(2-chloroethoxy)acetic acid**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.4	Broad Singlet	1H	-	-COOH
4.22	Singlet	2H	-	-O-CH ₂ -COOH
3.85	Triplet	2H	5.9	-CH ₂ -Cl
3.67	Triplet	2H	5.9	-O-CH ₂ -CH ₂ -Cl

Solvent: DMSO-d₆, Frequency: 400 MHz[[1](#)]

Table 2: IR Spectroscopic Data

Frequency (cm ⁻¹)	Description
~3410	O-H stretch (broad, characteristic of carboxylic acid)
~1727	C=O stretch (characteristic of carboxylic acid)
~1123, 1044	C-O stretch

Table 3: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₄ H ₇ ClO ₃ [2]
Molecular Weight	138.55 g/mol [2]

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and Mass Spectra, adapted for the analysis of **2-(2-chloroethoxy)acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of **2-(2-chloroethoxy)acetic acid**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of **2-(2-chloroethoxy)acetic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the signals to determine the relative number of protons.

^{13}C NMR Acquisition:

- Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C nucleus frequency.
- Acquire a proton-decoupled ^{13}C NMR spectrum. This is a standard technique that results in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.
- A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-(2-chloroethoxy)acetic acid**.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum.

- Place a small amount of liquid or solid **2-(2-chloroethoxy)acetic acid** directly onto the ATR crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-(2-chloroethoxy)acetic acid**.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

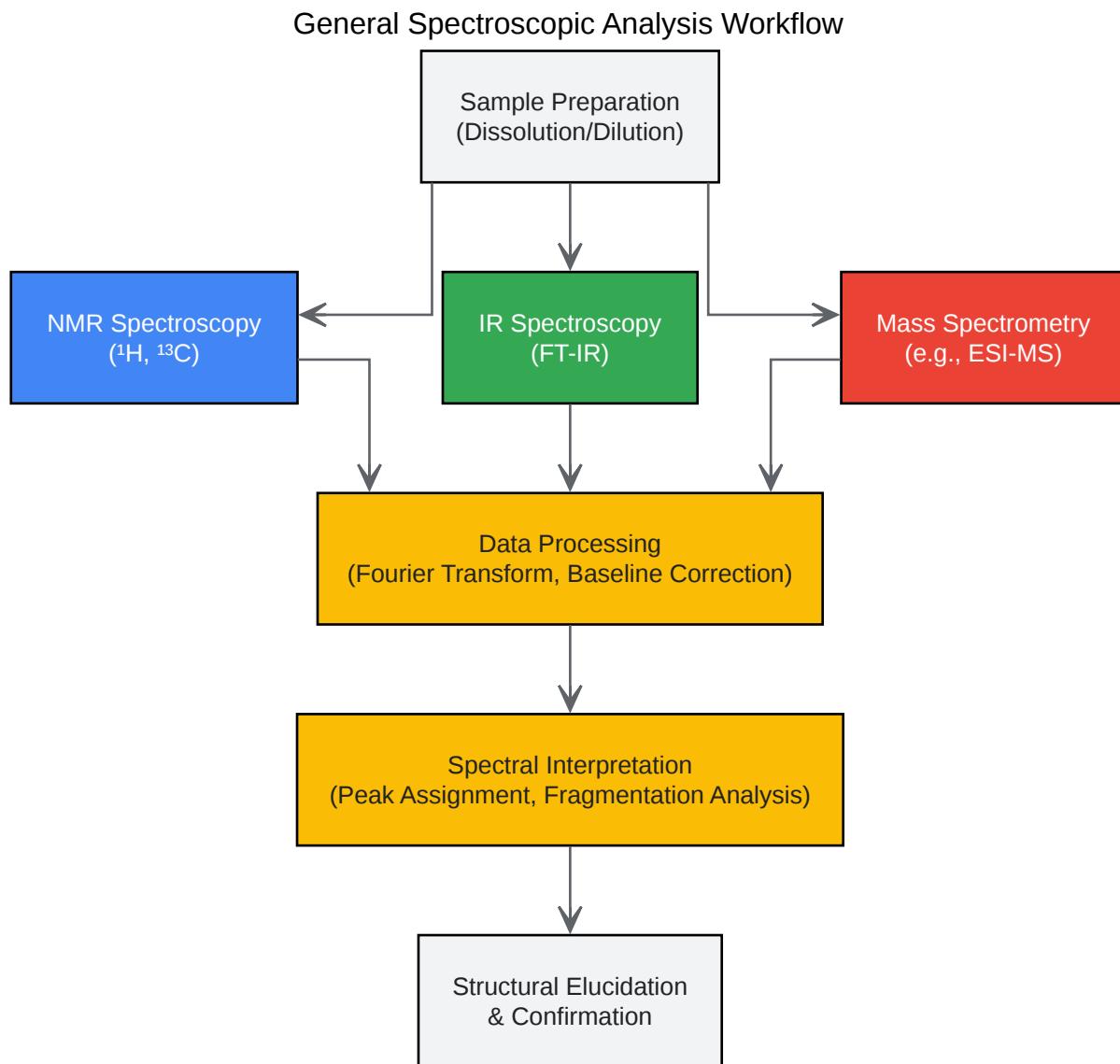
- Prepare a dilute solution of **2-(2-chloroethoxy)acetic acid** in a suitable solvent compatible with ESI-MS, such as acetonitrile or methanol. The concentration should be in the low ppm or ppb range.

Data Acquisition (ESI-MS):

- Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and abundant ion signal.
- Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule $[\text{M}-\text{H}]^-$.
- Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragment ions. The presence of chlorine can be identified by the characteristic isotopic pattern of the molecular ion peak (M and $\text{M}+2$ in an approximate 3:1 ratio).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **2-(2-chloroethoxy)acetic acid**.



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Caption: A flowchart of the general workflow for spectroscopic analysis.

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References

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- 2. chemscene.com [chemscene.com]
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